2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile is an organic compound with the molecular formula C12H12ClN3O2 and a molecular weight of 265.7 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and a piperidyl group attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile typically involves the nitration of 2-chloro-4-(1-piperidyl)benzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile can be compared with other similar compounds, such as:
2-Chloro-5-nitrobenzonitrile: Lacks the piperidyl group, which may result in different chemical and biological properties.
4-(1-Piperidyl)benzonitrile:
5-Chloro-1-(4-piperidyl)-2-benzimidazolinone: A related compound with different functional groups, leading to distinct chemical behavior and uses.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its specific properties and applications.
Eigenschaften
Molekularformel |
C12H12ClN3O2 |
---|---|
Molekulargewicht |
265.69 g/mol |
IUPAC-Name |
2-chloro-5-nitro-4-piperidin-1-ylbenzonitrile |
InChI |
InChI=1S/C12H12ClN3O2/c13-10-7-11(15-4-2-1-3-5-15)12(16(17)18)6-9(10)8-14/h6-7H,1-5H2 |
InChI-Schlüssel |
UGGUBBPBPDHPNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=C(C=C(C(=C2)Cl)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.